molecular formula C10H15BrClNO2 B2362766 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2375274-38-5

1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2362766
CAS No.: 2375274-38-5
M. Wt: 296.59
InChI Key: LEIMGAUQAVVOHV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H14BrNO2·HCl. It is a derivative of phenethylamine, characterized by the presence of a bromine atom and two methoxy groups on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride are not fully characterized. It is known to be a hallucinogen . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Cellular Effects

It is known to produce dose-dependent psychoactive effects .

Molecular Mechanism

It is known to have high affinity for central serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,6-dimethoxyphenylacetic acid, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent such as dichloromethane, and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,6-dimethoxyphenylethanamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2,6-Dimethoxyphenylethanamine.

    Substitution: Various substituted phenylethanamines depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A structurally similar compound with different substitution patterns on the phenyl ring.

    2,5-Dimethoxy-4-bromoamphetamine: Another related compound with a similar core structure but different functional groups.

Uniqueness

1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMGAUQAVVOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1OC)Br)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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